Pentaerythritol dioleate

Übersicht

Beschreibung

Pentaerythritol dioleate is an ester derived from pentaerythritol and oleic acid. It is a versatile compound widely used in various industrial applications due to its unique chemical properties. This compound is known for its excellent lubricating properties, making it a valuable component in the formulation of lubricants, plasticizers, and other specialty chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pentaerythritol dioleate is typically synthesized through an esterification reaction between pentaerythritol and oleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions. The mole ratio of oleic acid to pentaerythritol is usually maintained at approximately 4:1. The reaction mixture is heated to around 210°C under a vacuum to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Pentaerythritol dioleate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated products, while reduction can yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pentaerythritol dioleate has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds and as a reagent in organic reactions.

Biology: It is used in the formulation of biological assays and as a component in cell culture media.

Medicine: It is investigated for its potential use in drug delivery systems and as a lubricant in medical devices.

Industry: It is widely used in the production of lubricants, plasticizers, and other specialty chemicals due to its excellent lubricating properties

Wirkmechanismus

The mechanism of action of pentaerythritol dioleate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film that prevents direct contact. This film formation is facilitated by the ester functional groups, which interact with the surfaces and provide a smooth, slippery layer. In biological systems, this compound can interact with cell membranes and proteins, potentially affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Pentaerythritol Tetraoleate: Similar to pentaerythritol dioleate but with four oleate groups instead of two.

Pentaerythritol Triacetate: An ester of pentaerythritol with three acetate groups.

Trimethylolpropane Trioleate: An ester derived from trimethylolpropane and oleic acid.

Comparison: this compound is unique due to its specific esterification with two oleic acid molecules, providing a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a lubricant and plasticizer compared to its counterparts, which may have different esterification patterns and thus different physical and chemical properties .

Biologische Aktivität

Pentaerythritol dioleate (PDO) is an ester derived from pentaerythritol and oleic acid, noted for its versatile applications in various fields, including biology and medicine. This article delves into the biological activity of PDO, exploring its synthesis, mechanisms of action, and potential applications through a review of diverse research findings.

Overview

This compound is primarily synthesized through the esterification of pentaerythritol with oleic acid, typically using acid catalysts such as sulfuric acid or non-acidic catalysts like tin oxide . The compound exhibits excellent lubricating properties, making it valuable in industrial applications and potentially beneficial in biological contexts.

Synthesis

The synthesis of PDO can be achieved via different methods, each affecting the purity and yield of the final product. The most common method involves the following steps:

- Esterification Reaction : The reaction between pentaerythritol and oleic acid is conducted under controlled temperature and pressure conditions. The typical mole ratio is approximately 4:1 (oleic acid to pentaerythritol) at temperatures around 210°C .

- Catalysts : Various catalysts have been explored, including:

Table 1: Summary of Synthesis Methods for PDO

| Method | Catalyst Type | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Acid Catalysis | Sulfuric Acid | 210 | High | Commonly used method |

| Non-Acidic Catalysis | Tin Oxide | 140-190 | Moderate | Reduces side reactions |

| Non-Acidic Catalysis | Zinc Oxide | 140-190 | High | Improved color quality |

This compound exhibits several biological activities primarily linked to its lubricating properties and interaction with cellular components:

- Lubrication : PDO forms a thin film that reduces friction between surfaces, which can be beneficial in medical devices where smooth operation is critical.

- Cell Interaction : The ester functional groups in PDO may interact with cell membranes and proteins, potentially influencing their stability and function. This interaction can affect cellular processes and signaling pathways .

Applications in Biological Research

PDO has been investigated for various applications in biological assays and as a component in cell culture media. Its properties make it suitable for:

- Drug Delivery Systems : Due to its biocompatibility and ability to form stable emulsions, PDO is being explored as a carrier for drug delivery .

- Biolubricants : Research indicates that PDO derivatives may serve as effective biolubricants due to their favorable viscosity and melting point characteristics .

Case Studies

Several studies have highlighted the potential of PDO in various applications:

-

Biolubricant Research :

- A study assessed the lubrication properties of fatty acid esters, including PDO derivatives, demonstrating their effectiveness in reducing friction under specific conditions. The results indicated that PDO could outperform traditional lubricants in certain scenarios due to its unique chemical structure .

- Cell Culture Applications :

Eigenschaften

CAS-Nummer |

25151-96-6 |

|---|---|

Molekularformel |

C41H76O6 |

Molekulargewicht |

665.0 g/mol |

IUPAC-Name |

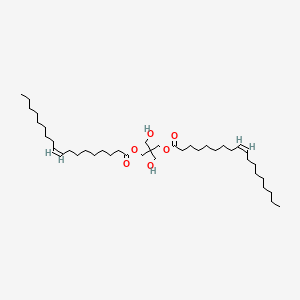

[2,2-bis(hydroxymethyl)-3-octadec-9-enoyloxypropyl] octadec-9-enoate |

InChI |

InChI=1S/C41H76O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-38H2,1-2H3 |

InChI-Schlüssel |

BJXXCOMGRRCAGN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(CO)CO |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

Key on ui other cas no. |

25151-96-6 |

Physikalische Beschreibung |

Liquid; Other Solid |

Synonyme |

pentol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.